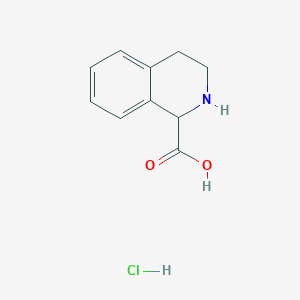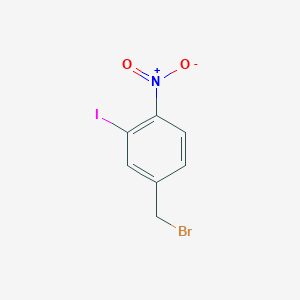
Calcium trifluoromethanesulfonate
概述
描述
作用机制
Target of Action
Calcium trifluoromethanesulfonate, also known as calcium triflate, is primarily used as a Lewis acid catalyst in organic synthesis . It targets a variety of organic compounds and facilitates a range of reactions .
Mode of Action
The mode of action of this compound involves its interaction with organic compounds during synthesis. It facilitates a range of reactions, including the aldol reaction, Michael additions, and ring-opening reactions of epoxides . It is also used as a reagent for the preparation of trifluoromethanesulfonate esters, which can be used as leaving groups in a range of organic transformations .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in organic synthesis. It can be used as a catalyst to synthesize β-amino alcohols via aminolysis of epoxides . It is also used in the one-pot conversion of aldehydes to their corresponding nitrile compounds .
Result of Action
The result of this compound’s action is the facilitation of various organic reactions. It enables the synthesis of β-amino alcohols via aminolysis of epoxides and the conversion of aldehydes to their corresponding nitrile compounds .
生化分析
Biochemical Properties
Calcium trifluoromethanesulfonate plays a significant role in biochemical reactions. It acts as a catalyst to synthesize β-amino alcohols via aminolysis of epoxides . It is also used in the one-pot conversion of aldehydes to their corresponding nitrile compounds . The nature of these interactions involves the compound acting as a Lewis acid, accepting electron pairs from other molecules during the reactions .
Cellular Effects
Dysregulation of calcium levels and signaling has been linked to a range of pathological conditions such as neurodegenerative disorders, cardiovascular disease .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a Lewis acid catalyst in organic synthesis . It facilitates a range of reactions, including the aldol reaction, Michael additions, and ring-opening reactions of epoxides . The triflate group in the compound is an excellent leaving group used in certain organic reactions such as nucleophilic substitution .
Metabolic Pathways
This compound is involved in various reactions as a Lewis acid catalyst
准备方法
Synthetic Routes and Reaction Conditions: Calcium trifluoromethanesulfonate can be synthesized by reacting calcium carbonate or calcium hydroxide with trifluoromethanesulfonic acid. The reaction typically occurs in an aqueous medium, followed by evaporation to obtain the solid product .
Industrial Production Methods: Industrial production methods involve similar reactions but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the purity and yield of the product .
化学反应分析
Types of Reactions: Calcium trifluoromethanesulfonate undergoes various types of reactions, primarily acting as a catalyst. It is involved in:
Aldol Reactions: Facilitates the formation of carbon-carbon bonds.
Michael Additions: Promotes the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Ring-Opening Reactions of Epoxides: Catalyzes the opening of epoxide rings to form β-amino alcohols.
Common Reagents and Conditions: Common reagents include aldehydes, ketones, and epoxides. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products: The major products formed from these reactions include β-amino alcohols, nitriles, and various carbon-carbon bonded compounds .
科学研究应用
Calcium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis for various reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
相似化合物的比较
- Magnesium trifluoromethanesulfonate
- Sodium trifluoromethanesulfonate
- Copper (II) trifluoromethanesulfonate
Comparison: Calcium trifluoromethanesulfonate is unique due to its high thermal stability and effectiveness as a Lewis acid catalyst. Compared to magnesium and sodium trifluoromethanesulfonates, it offers superior catalytic activity in certain reactions. Copper (II) trifluoromethanesulfonate, while also effective, is often used in different types of catalytic processes .
属性
CAS 编号 |
55120-75-7 |
|---|---|
分子式 |
CHCaF3O3S |
分子量 |
190.16 g/mol |
IUPAC 名称 |
calcium;trifluoromethanesulfonate |
InChI |
InChI=1S/CHF3O3S.Ca/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChI 键 |
CFSYYJNGCPTQRE-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ca+2] |
规范 SMILES |
C(F)(F)(F)S(=O)(=O)O.[Ca] |
Key on ui other cas no. |
55120-75-7 |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Amino[(4-fluorobenzyl)sulfanyl]methaniminium chloride](/img/structure/B1333472.png)

![Ethyl 2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B1333474.png)










![N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B1333493.png)
